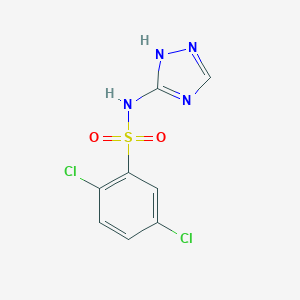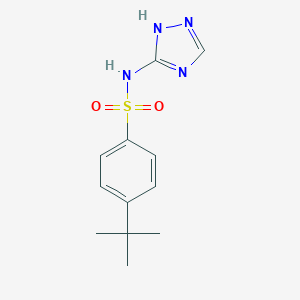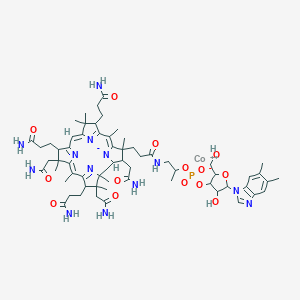![molecular formula C14H12N2O3S B224642 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole, also known as MNPS-Pyrazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process that involves several reactions. In
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee involves the inhibition of various enzymes, including COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Moreover, it reduces oxidative stress and inflammation in the brain by activating the Nrf2-ARE pathway.
Efectos Bioquímicos Y Fisiológicos
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has been found to exhibit several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which can lead to neuroprotective effects. Additionally, it has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been found to exhibit potent inhibitory activity against COX-2, which can lead to a reduction in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee is its potent inhibitory activity against several enzymes, including COX-2. This makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, its anti-tumor and neuroprotective activities make it a potential candidate for the development of anti-cancer and neuroprotective drugs. However, one of the limitations of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee is its low solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee. One of the directions is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, there is a need to explore the structure-activity relationship of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee to optimize its potency and selectivity. Finally, there is a need to develop new synthetic routes for 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee that can improve its solubility and yield.
Métodos De Síntesis
The synthesis of 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee involves a multi-step process that starts with the reaction of 4-methoxy-1-naphthol with thionyl chloride to form 4-methoxy-1-naphthalene sulfonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 1-[(4-methoxy-1-naphthyl)sulfonyl]hydrazine. Finally, this compound is reacted with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole.
Aplicaciones Científicas De Investigación
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazolee has also been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole |
|---|---|
Fórmula molecular |
C14H12N2O3S |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)16-10-4-9-15-16/h2-10H,1H3 |
Clave InChI |
IUPAVBLAEQPRPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3 |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
